1-Methylpseudouridine (m1Ψ), also known as N1-Methylpseudouridine, is a modified nucleoside found naturally in various RNA molecules, including tRNA, rRNA, and mRNA. [, ] It is a derivative of pseudouridine (Ψ), another common RNA modification, distinguished by the presence of a methyl group at the N1 position of the uracil base. [, , ] m1Ψ plays a significant role in RNA stability, translation efficiency, and immune evasion, making it a crucial component in RNA-based therapeutics and vaccines. [, , , , , , , , , ]
1-Methylpseudouridine is classified as a nucleoside analog. It is commonly found in various biological systems, including tRNA in certain archaea and eukaryotes. The modification was first identified in tRNA by researchers studying archaea and has since been utilized in synthetic biology for the development of mRNA vaccines and therapeutics .
The synthesis of 1-methylpseudouridine typically involves chemical modifications of uridine. The most common method for producing 1-methylpseudouridine-5′-triphosphate (N1-methylpseudouridine-5′-triphosphate) involves the following steps:
The molecular structure of 1-methylpseudouridine can be described as follows:
The presence of the methyl group affects both the physical properties and biological functions of the nucleoside, particularly its interaction with ribosomes during protein synthesis .
1-Methylpseudouridine participates in several important chemical reactions:
These reactions highlight the significance of 1-methylpseudouridine in modulating protein synthesis dynamics.
The mechanism of action of 1-methylpseudouridine primarily revolves around its role in enhancing mRNA stability and translational fidelity:
The physical and chemical properties of 1-methylpseudouridine are crucial for its application in synthetic biology:
These properties contribute to its effectiveness as a building block in therapeutic mRNAs.
The applications of 1-methylpseudouridine are extensive:
1-Methylpseudouridine (C₁₀H₁₄N₂O₆; molar mass 258.23 g/mol) is distinguished by two fundamental chemical alterations compared to its parent nucleoside, uridine:
Table 1: Structural Comparison of Uridine, Pseudouridine, and 1-Methylpseudouridine
Nucleoside | Glycosidic Bond Type | Glycosidic Bond Atoms | N1 Modification | Key Structural Features |
---|---|---|---|---|
Uridine | N-glycosidic | C1' (sugar) - N1 (base) | Hydrogen (H) | Standard uracil base; keto groups at C2 and C4; susceptible to immune recognition and degradation. |
Pseudouridine (Ψ) | C-glycosidic | C1' (sugar) - C5 (base) | Hydrogen (H) | Isomerized uracil (base rotated); additional imino (N1-H) donor; enhanced hydrogen bonding capacity and base stacking; stabilizes RNA duplexes. |
1-Methylpseudouridine (m¹Ψ) | C-glycosidic | C1' (sugar) - C5 (base) | Methyl group (-CH₃) | Methylated pseudouridine; methyl group occupies N1 position; blocks one hydrogen bond donor site but enhances hydrophobic interactions and further stabilizes RNA conformation. |
The C-glycosidic bond imparts significant conformational flexibility. The bond allows for greater rotational freedom of the base relative to the sugar compared to N-glycosidic bonds. This flexibility, combined with the preference of the modified ribose for the C3'-endo sugar pucker conformation, enhances base stacking interactions within RNA helices, contributing to thermodynamic stability [3] [9]. Crucially, the N1-methyl group eliminates the hydrogen bond donor potential at the N1 position present in pseudouridine. However, it introduces hydrophobic character and steric bulk. The methyl group also influences the electron density of the base, potentially altering its hydrogen-bonding patterns with cognate and near-cognate transfer RNAs (tRNAs) during ribosomal decoding [3] [8] [10]. Despite these modifications, 1-methylpseudouridine maintains base-pairing fidelity with adenosine during translation, acting as a functional surrogate for uridine in coding sequences [2] [8] [10].
The discovery and utilization of 1-methylpseudouridine stemmed from foundational research into RNA modifications and their biological roles:
While its therapeutic application is recent, 1-methylpseudouridine is not an artificial creation. It is a naturally occurring "hypermodified" nucleoside predominantly found within the transfer RNA (tRNA) of archaea, organisms often thriving in extreme environments:
Table 2: Key Features of 1-Methylpseudouridine in Archaeal tRNA
Feature | Description |
---|---|
Position | Primarily position 54 in the TΨC loop of tRNA. |
Biosynthetic Pathway | 1. Uridine-54 → Pseudouridine-54 (Ψ54) catalyzed by pseudouridine synthase Pus10. 2. Ψ54 → 1-Methylpseudouridine-54 (m¹Ψ54) catalyzed by a specific SPOUT-class SAM-dependent methyltransferase (e.g., Mja1640, Hvo1989). |
Biological Role | • Structural Stabilization: Enhances base stacking and rigidity in the TΨC loop; crucial for maintaining the L-shaped tRNA conformation under extreme conditions (thermophiles, halophiles). • Functional Integrity: Supports accurate aminoacylation and ribosomal interaction, contributing to translational fidelity. |
Phylogeny | Ubiquitous across most archaeal lineages (e.g., Methanogens, Halophiles, Sulfolobales); absent in Thermococcales and Nanoarchaea (which use ribothymidine, rT). |
Significance | Represents a convergent evolutionary solution (vs. bacterial/eukaryotic rT) to stabilize tRNA core structure. Provides a natural precedent for the structural stabilization conferred by m¹Ψ in synthetic mRNAs. |
The presence of 1-methylpseudouridine in archaea exemplifies nature's utilization of nucleoside modifications to optimize RNA function under challenging conditions. Its inherent ability to stabilize RNA structure and promote efficient translation, honed through evolution in extremophiles, provided the foundational rationale and inspiration for its successful adaptation as a key enabling technology in synthetic mRNA therapeutics and vaccines [3] [6] [8].
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